![molecular formula C25H19N3O4 B3893280 (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione](/img/structure/B3893280.png)
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Overview
Description
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the condensation of 4-ethylbenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-pyrazole conjugate. Finally, this intermediate undergoes a cyclization reaction with phthalic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities include anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anticancer or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(5-((1-Phenyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
- (E)-5-(5-((1-(4-Methylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Uniqueness
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Biological Activity
The compound (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione represents a complex organic structure with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 425.44 g/mol. Its structural complexity includes a pyrazole moiety, furan ring, and isoindoline structure, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In various studies, derivatives of similar structures have shown promising results against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 18 | MCF-7 | 1.27 | Induces apoptosis via AKT/mTOR pathway inhibition |
Compound 19 | MCF-7 | 1.50 | Inhibition of VEGF expression |
Compound 20 | MCF-7 | 1.31 | Inhibition of HIF-1α expression |
These compounds demonstrated the ability to inhibit the proliferation of breast cancer cells effectively while sparing normal cells, indicating a selective cytotoxicity that is crucial for therapeutic applications .
Antioxidant Activity
The antioxidant potential of the compound has also been explored. Compounds with similar structural features have shown varying degrees of antioxidant activity measured by their IC50 values in DPPH assays:
Compound | EC50 (mM) | Activity |
---|---|---|
Compound 6 | 0.00918 | Strong radical scavenger compared to ascorbic acid |
Compound 5d | 0.01267 | More active than ascorbic acid |
Compound 5m | 0.03243 | Lowest antioxidant activity in the series |
These findings suggest that the compound may play a role in reducing oxidative stress, which is linked to various diseases including cancer .
Other Biological Activities
In addition to its anticancer and antioxidant properties, the compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that similar compounds can reduce inflammation markers in vitro.
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound:
- Breast Cancer Treatment : A study evaluated the effects of a derivative on MCF-7 cells and reported significant apoptosis induction through mitochondrial pathways.
- Oxidative Stress Reduction : Another study demonstrated that administration of related compounds reduced lipid peroxidation in cellular models.
Properties
IUPAC Name |
5-[5-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-3-15-4-7-17(8-5-15)28-25(31)20(14(2)27-28)13-18-9-11-22(32-18)16-6-10-19-21(12-16)24(30)26-23(19)29/h4-13H,3H2,1-2H3,(H,26,29,30)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXMQMATHDQBP-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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